6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909328-05-7
VCID: VC4374615
InChI: InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H
SMILES: C1CC2=C(C1N)C(=C(C=C2)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1909328-05-7

Cat. No.: VC4374615

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - 1909328-05-7

Specification

CAS No. 1909328-05-7
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name 6,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H
Standard InChI Key QACFFRFBYYRJSA-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C(=C(C=C2)F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a partially saturated indene ring system (2,3-dihydro-1H-indene) substituted with two fluorine atoms at the 6 and 7 positions. The primary amine at position 1 forms a stable hydrochloride salt, enhancing its crystallinity and solubility in polar solvents . Key structural descriptors include:

Table 1: Structural identifiers

PropertyValue
IUPAC Name6,7-difluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride
SMILESC1CC2=C(C1N)C(=C(C=C2)F)F.Cl
InChIKeyQACFFRFBYYRJSA-UHFFFAOYSA-N
XLogP32.09370 (predicted)

The planar aromatic system and electron-withdrawing fluorine atoms influence electronic distribution, potentially affecting reactivity in substitution reactions .

Physicochemical Characteristics

Data on solubility and thermal properties remain limited, though the hydrochloride salt form suggests moderate water solubility. Computational predictions indicate a logP value of 2.09, reflecting moderate lipophilicity . The exact mass of the free base (169.17 g/mol) and hydrochloride (205.63 g/mol) aligns with high-resolution mass spectrometry data .

Table 2: Molecular properties

PropertyValue
Molecular FormulaC9H10ClF2N\text{C}_9\text{H}_{10}\text{ClF}_2\text{N}
Molecular Weight205.63 g/mol
Exact Mass205.044 Da
PSA (Polar Surface Area)17.07 Ų

Synthesis and Preparation Methods

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous indenamine syntheses suggest a multi-step approach:

  • Precursor Preparation: 6,7-Difluoro-1-indanone (CAS 881190-18-7) serves as a key intermediate, synthesized via Friedel-Crafts acylation of fluorinated benzene derivatives .

  • Oxime Formation: Treatment with hydroxylamine hydrochloride under acidic conditions yields the corresponding ketoxime.

  • Reduction: Catalytic hydrogenation or use of reducing agents (e.g., alumino-nickel in alkaline media) converts the oxime to the primary amine.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, isolated via crystallization .

Table 3: Key intermediates

CompoundCAS No.Role in Synthesis
6,7-Difluoro-1-indanone881190-18-7Ketone precursor
6,7-Difluoroindan-1-amine1071449-17-6Free base form

Purification and Characterization

Purification typically involves recrystallization from ethanol/water mixtures. Characterization relies on 1H^1\text{H}-NMR, 19F^{19}\text{F}-NMR, and LC-MS, with the hydrochloride salt exhibiting a distinct chloride counterion peak at ~3.3 ppm in 1H^1\text{H}-NMR .

Applications and Research Implications

Pharmaceutical Intermediates

Fluorinated indenamines are valuable building blocks in drug discovery. The fluorine atoms enhance metabolic stability and membrane permeability, making this compound a candidate for:

  • Kinase Inhibitors: Analogous structures inhibit tyrosine kinases involved in cancer pathways .

  • Neuroactive Agents: Amine-containing indenes modulate neurotransmitter receptors, though specific studies on this derivative are lacking .

Material Science

The rigid indene core and fluorine substituents may contribute to liquid crystal or polymer applications, though empirical data are absent .

CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator